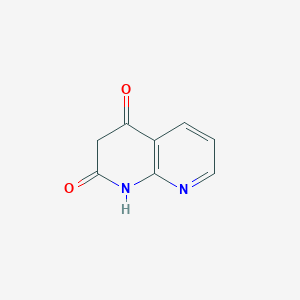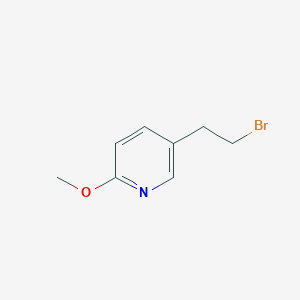![molecular formula C8H10ClN3O B15221312 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride: is a chemical compound with the molecular formula C8H9N3O It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-nitro-6-methylbenzimidazole with reducing agents such as iron powder in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, followed by neutralization and purification steps to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group to an amino group.
Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.
Oxidation: Oxidation reactions can occur, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Reduction: Formation of 5-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is investigated for its antimicrobial, antiviral, and anticancer properties. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of dyes and pigments. It serves as an intermediate in the production of various colorants used in textiles, plastics, and coatings .
Mécanisme D'action
The mechanism of action of 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 5-Acetoacetyl-Amino-Benzimidazolone
- 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
Comparison: Compared to similar compounds, 5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring. The presence of the amino and methyl groups at specific positions enhances its reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H10ClN3O |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
6-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-3-2-5(9)4-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H |
Clé InChI |
DLNRDWRZRBWSNJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N)NC1=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)




![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)





